3-(5-Bromofuran-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride
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Description
The compound “3-(5-Bromofuran-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride” has a CAS Number of 2503208-16-8 . It has a molecular weight of 315.56 . The IUPAC name for this compound is 3-(5-bromofuran-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7BrN4O.ClH/c11-8-3-2-7(16-8)10-14-13-9-4-1-6(12)5-15(9)10;/h1-5H,12H2;1H . This indicates that the compound contains a bromofuran, a triazolo, and a pyridin group.The compound appears as a pale yellow solid . The 1H NMR (200 MHz, DMSO) δ values range from 6.83 to 8.63 . The 13C NMR (50 MHz, DMSO) δ values range from 107.29 to 156.96 .
Scientific Research Applications
Synthesis and Characterization
Triazolopyridines, including compounds similar to 3-(5-Bromofuran-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine; hydrochloride, are synthesized through oxidative cyclization processes. El-Kurdi et al. (2021) describe the efficient synthesis of [1,2,4]triazolo[4,3-a]pyridines via oxidative cyclization using N-Chlorosuccinimide (NCS) under mild conditions. The study emphasizes the importance of this method in synthesizing compounds with biological activity, highlighting the compound's potential for pharmaceutical applications (El-Kurdi et al., 2021).
Chemical Properties and Reactivity
The chemical reactivity and properties of triazolopyridine derivatives are explored through substitution reactions and ring rearrangement processes. Asensio et al. (1993) and Tang et al. (2014) discuss the substitution reactions of aminotriazolopyridines and the synthesis of bromo-chloro-triazolopyrimidines, respectively. These studies contribute to understanding the compound's reactivity and potential for further chemical modifications, enabling the development of new molecules with enhanced properties (Asensio et al., 1993); (Tang et al., 2014).
Properties
IUPAC Name |
3-(5-bromofuran-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN4O.ClH/c11-8-3-2-7(16-8)10-14-13-9-4-1-6(12)5-15(9)10;/h1-5H,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPHJRXRFFBURG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1N)C3=CC=C(O3)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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